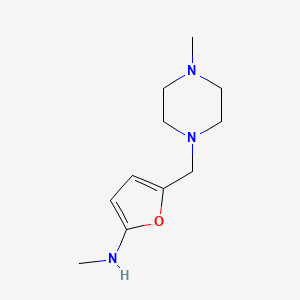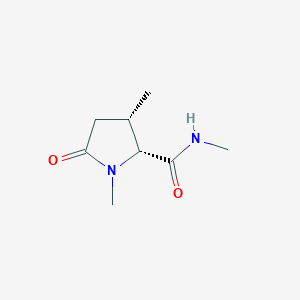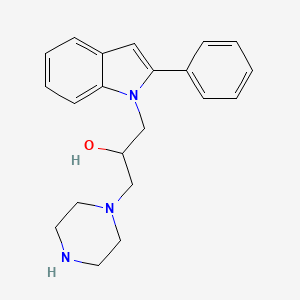
2-Methyl-indan-2-carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-indan-2-carboxylic acid hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are organic compounds derived from hydrazine, where one or more hydrogen atoms are replaced by acyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-indan-2-carboxylic acid hydrazide typically involves the reaction of 2-Methyl-indan-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-Methyl-indan-2-carboxylic acid in ethanol or methanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol or methanol and dry it under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-indan-2-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield 2-Methyl-indan-2-carboxylic acid.
- Reduction may produce 2-Methyl-indan-2-carboxamide.
- Substitution reactions can lead to a variety of substituted hydrazides.
Applications De Recherche Scientifique
2-Methyl-indan-2-carboxylic acid hydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-indan-2-carboxylic acid hydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or chemical reactions in synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indan-2-carboxylic acid hydrazide: Lacks the methyl group, which may affect its reactivity and applications.
2-Methyl-indan-2-carboxylic acid: The carboxylic acid form without the hydrazide group.
2-Methyl-indan-2-carboxamide:
Uniqueness
2-Methyl-indan-2-carboxylic acid hydrazide is unique due to the presence of both the methyl group and the hydrazide functional group. This combination imparts specific chemical reactivity and potential for diverse applications in research and industry. The compound’s structure allows for various modifications and derivatizations, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
1414959-02-6 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-methyl-1,3-dihydroindene-2-carbohydrazide |
InChI |
InChI=1S/C11H14N2O/c1-11(10(14)13-12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3,(H,13,14) |
Clé InChI |
KFDLVHSISNLHEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


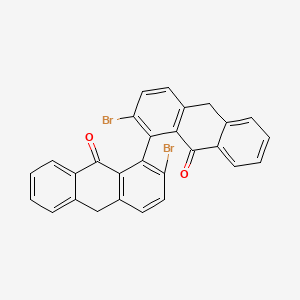
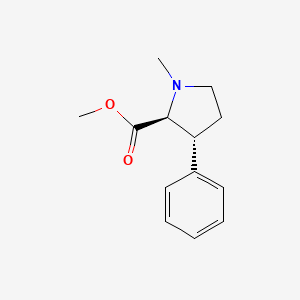
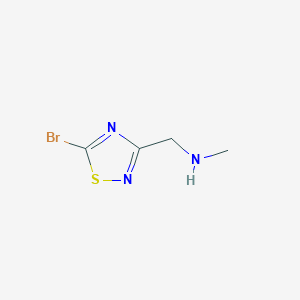
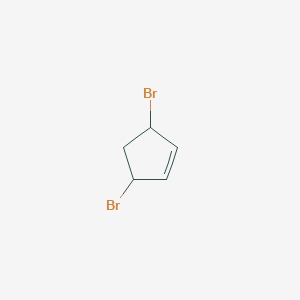
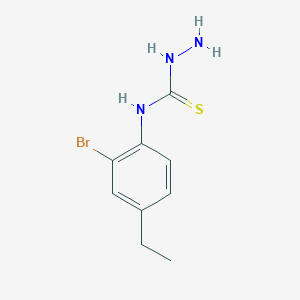
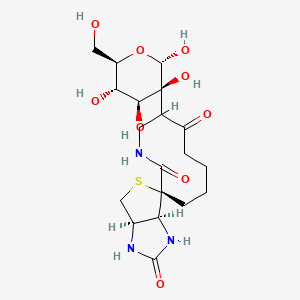
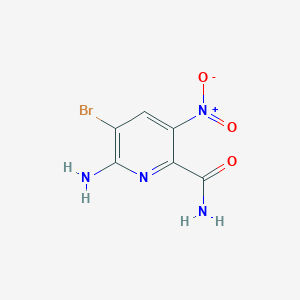
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
